2-(benzylsulfanyl)-N-[3-(2-ethoxyphenyl)propyl]acetamide
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Overview
Description
2-(benzylsulfanyl)-N-[3-(2-ethoxyphenyl)propyl]acetamide is an organic compound characterized by its unique structure, which includes a benzylsulfanyl group and an ethoxyphenyl propyl chain. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-[3-(2-ethoxyphenyl)propyl]acetamide typically involves the reaction of benzyl mercaptan with an appropriate acetamide derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-[3-(2-ethoxyphenyl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify other functional groups.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: De-sulfanyl derivatives or modified acetamide derivatives.
Substitution: Various substituted acetamide derivatives depending on the nucleophile used.
Scientific Research Applications
2-(benzylsulfanyl)-N-[3-(2-ethoxyphenyl)propyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and cytotoxic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-[3-(2-ethoxyphenyl)propyl]acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzylsulfanyl derivatives have been shown to inhibit the growth of certain bacteria by interfering with their metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Comparison
2-(benzylsulfanyl)-N-[3-(2-ethoxyphenyl)propyl]acetamide is unique due to its specific structural features, such as the ethoxyphenyl propyl chain, which may confer distinct biological and chemical properties compared to other benzylsulfanyl derivatives.
Properties
Molecular Formula |
C20H25NO2S |
---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
2-benzylsulfanyl-N-[3-(2-ethoxyphenyl)propyl]acetamide |
InChI |
InChI=1S/C20H25NO2S/c1-2-23-19-13-7-6-11-18(19)12-8-14-21-20(22)16-24-15-17-9-4-3-5-10-17/h3-7,9-11,13H,2,8,12,14-16H2,1H3,(H,21,22) |
InChI Key |
IJNQBNUELQVFKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1CCCNC(=O)CSCC2=CC=CC=C2 |
Origin of Product |
United States |
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